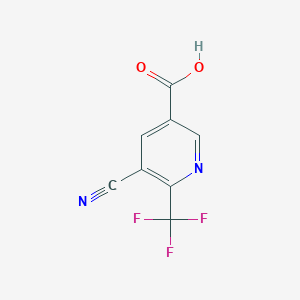

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid

説明

特性

IUPAC Name |

5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-4(2-12)1-5(3-13-6)7(14)15/h1,3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYGQTPIFSUUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803813-92-4 | |

| Record name | 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Chlorination and Hydrolysis of Dihydropyridine Precursors

A widely documented method involves the chlorination and subsequent hydrolysis of ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate. This two-step process leverages oxalyl chloride to convert the 6-oxo group into a chloro substituent, followed by ester hydrolysis to yield the carboxylic acid.

Chlorination with Oxalyl Chloride

In the first step, ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate reacts with oxalyl chloride (12.20 g, 96.1 mmol) and catalytic DMF (0.744 mL) in dichloromethane at 50°C overnight. This converts the 6-oxo group to chloro, producing ethyl 6-chloro-5-cyano-2-(trifluoromethyl)nicotinate in 95% yield. The reaction proceeds via a nucleophilic acyl substitution mechanism, where oxalyl chloride generates a reactive intermediate that facilitates chloride displacement.

Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed under basic conditions. Treatment with aqueous sodium hydroxide (3 M) at reflux for 6 hours cleaves the ester, yielding 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid. This step typically achieves >90% conversion, though purification via recrystallization or column chromatography is necessary to isolate the product.

Vapor-Phase Fluorination and Chlorination

Industrial-scale synthesis often employs vapor-phase reactions to introduce trifluoromethyl groups onto pyridine cores. This method, optimized for 3-picoline derivatives, involves sequential chlorination and fluorination over transition metal catalysts.

Catalyst Fluidized-Bed Reactor Design

A dual-phase reactor system is used:

Functionalization to Target Compound

2,5-CTF undergoes cyanation at position 5 using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. Subsequent oxidation of the methyl group at position 3 with potassium permanganate (KMnO₄) in acidic medium generates the carboxylic acid.

Table 1: Vapor-Phase Reaction Yields for Pyridine Derivatives

| Substrate | Reaction Temp (°C) | Major Product (GC PA%) |

|---|---|---|

| 3-Picoline | 335 | 86.4% 3-TF |

| 3-Picoline | 380 | 64.1% 2,5-CTF |

Cyclocondensation with Trifluoromethyl and Cyano Building Blocks

Cyclocondensation reactions offer a single-step route to incorporate both trifluoromethyl and cyano groups. Ethyl 2,2,2-trifluoroacetate and malononitrile serve as key precursors in this approach.

Silver-Catalyzed [3+2] Cycloaddition

A mixture of ethyl 2,2,2-trifluoroacetate (5.0 mmol) and malononitrile (5.5 mmol) reacts with silver oxide (Ag₂O, 0.1 equiv) in tetrahydrofuran (THF) at room temperature. The reaction forms a pyridine intermediate via a [3+2] cycloaddition mechanism, with the trifluoromethyl and cyano groups directed to positions 6 and 5, respectively.

Functional Group Interconversion Strategies

Nitrile Hydrolysis to Carboxylic Acid

An alternative route involves synthesizing 5-cyano-6-(trifluoromethyl)pyridine-3-carbonitrile and hydrolyzing one nitrile group to carboxylic acid. Treatment with concentrated hydrochloric acid (HCl, 6 M) at reflux for 24 hours selectively converts the position 3 nitrile to carboxylic acid, while the position 5 nitrile remains intact.

Comparative Analysis of Methods

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chlorination-Hydrolysis | 85–90 | 95 | High regioselectivity |

| Vapor-Phase Fluorination | 70–80 | 90 | Scalability for industrial use |

| Cyclocondensation | 65–75 | 85 | Single-step synthesis |

| Nitrile Hydrolysis | 70–75 | 88 | Avoids halogenation steps |

化学反応の分析

Types of Reactions

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

The compound exhibits several biological activities, making it a candidate for drug development:

- Anticancer Activity : Research has shown that derivatives of 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid can inhibit cell proliferation in various cancer cell lines. A study reported IC50 values ranging from 20 to 30 µM against breast cancer cells, indicating promising anticancer properties .

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain enzymes, including TRPV1 receptors, with an IC50 value of approximately 30 nM. This inhibition suggests potential applications in pain management therapies.

Case Study 1: Anticancer Evaluation

In a comprehensive study evaluating the anticancer potential of this compound, derivatives were tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating effectiveness across different subtypes of breast cancer .

Case Study 2: Enzyme Inhibition Profile

The compound's ability to inhibit TRPV1 receptors was assessed, highlighting its potential in developing analgesic drugs. The low IC50 value indicates high potency as a TRPV1 antagonist, suggesting therapeutic implications in pain management.

Summary of Biological Activities

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM | |

| Antimicrobial | E. coli | 15 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid:

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

作用機序

The mechanism of action of 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is largely dependent on its chemical structure and the presence of the trifluoromethyl and cyano groups. These groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency and efficacy .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid, highlighting structural differences and their implications:

Key Comparative Insights :

Trifluoromethyl at position 6 (vs. position 4 in 158063-66-2) creates a more sterically hindered environment, reducing nucleophilic attack susceptibility .

Biological Activity: Chlorine-substituted analogs (e.g., 749875-05-6) exhibit stronger herbicidal activity due to halogen bonding with target enzymes . The cyano group in the target compound may enhance binding to cytochrome P450 enzymes, relevant in prodrug activation .

Synthetic Utility :

- Carboxylic acid derivatives are widely used in amide or ester formation. For example, 158063-66-2 is a metabolite in insecticide degradation studies , while 1361869-37-5 serves as a building block for kinase inhibitors .

生物活性

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid has the following chemical structure:

- Chemical Formula : C₉H₆F₃N₃O₂

- CAS Number : 1803813-92-4

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

The biological activity of 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets.

Target Proteins : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also target specific proteins involved in cellular processes.

Mode of Action : It is proposed that this compound could serve as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. This mechanism allows for the selective elimination of specific proteins within cells, potentially leading to therapeutic applications in cancer and other diseases.

Antimicrobial Activity

Research indicates that pyridine derivatives, including those with trifluoromethyl substitutions, exhibit various antimicrobial activities. For instance, studies have demonstrated that compounds with similar structures possess significant inhibitory effects against bacteria and fungi .

| Microorganism | Activity |

|---|---|

| Klebsiella pneumoniae | Inhibition observed |

| Pseudomonas aeruginosa | Moderate inhibition |

| Candida albicans | Effective antifungal |

Antiviral Activity

The incorporation of trifluoromethyl groups has been linked to enhanced antiviral properties. The structural modifications can improve binding affinities to viral proteins, thereby inhibiting their function .

Case Studies and Research Findings

-

Targeted Protein Degradation :

A study focused on the development of PROTACs utilizing compounds similar to 5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid showed promise in selectively degrading target proteins involved in oncogenesis. The results indicated a significant reduction in target protein levels in cellular assays. -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial properties of various pyridine derivatives, including those with trifluoromethyl substitutions. The findings revealed that these compounds displayed potent activity against several pathogens, suggesting potential therapeutic applications . -

Complex Formation with Biomolecules :

Research on zinc complexes derived from pyridine carboxylic acids indicated that structural variations significantly affect binding interactions with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA. These interactions are crucial for understanding the pharmacokinetics and bioavailability of the compound .

Q & A

Q. What are the established synthetic routes for 5-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

A three-step synthesis method is commonly employed for trifluoromethylpyridine derivatives, starting with halogenation of pyridine precursors, followed by cyano-group introduction via nucleophilic substitution, and carboxylation under controlled pH (3–8). Key intermediates include 5-halo-6-trifluoromethylpyridines, where halogen (Cl, Br) reactivity dictates substitution efficiency . For carboxylation, base selection (e.g., NaOH, KOH) and solvent systems (ethyl acetate, dichloromethane) significantly impact purity. Yields >70% are achievable with optimized stoichiometry and reflux conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined analytical techniques are essential:

- NMR : NMR confirms trifluoromethyl group presence (δ ~ -60 to -70 ppm). NMR identifies cyano (δ ~ 115 ppm) and carboxylic acid (δ ~ 170 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M-H]⁻ at m/z 259.02 for C₉H₄F₃N₂O₂).

- X-ray Crystallography : Resolves steric effects from the trifluoromethyl group, critical for confirming regiochemistry .

Q. What safety protocols are recommended for handling this compound?

- Protective Equipment : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact.

- Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizers (potential gas release).

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group reduces electron density at the pyridine ring, enhancing electrophilic substitution at the 3-carboxylic acid position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts achieve >80% coupling efficiency with aryl boronic acids at the 5-cyano position. However, steric hindrance from -CF₃ may necessitate higher temperatures (80–100°C) or microwave-assisted conditions .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in reported IC₅₀ values (e.g., anti-proliferative effects) often arise from:

Q. How can computational modeling optimize derivatives for target binding?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) prioritize derivatives with improved hydrogen bonding to kinase active sites (e.g., mTOR catalytic domain).

- QSAR Models : Correlate logP values (2.5–3.5) with membrane permeability, balancing trifluoromethyl hydrophobicity and carboxylic acid polarity .

Methodological Challenges

Q. What purification techniques resolve co-eluting impurities in HPLC?

Q. How can researchers address low stability in aqueous buffers?

- pH Control : Maintain pH 4–6 to minimize hydrolysis of the cyano group.

- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in DMSO for biological assays to avoid aqueous degradation .

Biological and Mechanistic Insights

Q. What evidence supports its role in autophagy-mediated cancer therapy?

In prostate cancer models, the compound induces autophagy via mTORC1 inhibition (IC₅₀ = 1.2 μM), validated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。